molecular formula C35H43KN6O7S2 B14769643 Sulfo-Cyanine5 azide

Sulfo-Cyanine5 azide

Cat. No.: B14769643
M. Wt: 763.0 g/mol
InChI Key: OUOBEWSMOOZRDW-UHFFFAOYSA-M
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Description

Sulfo-Cyanine5 azide is a bright, photostable, water-soluble fluorophore designed for efficient bioorthogonal labeling via click chemistry. This reagent features an azide group that reacts selectively with alkyne-functionalized molecules in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or via copper-free, strain-promoted (SPAAC) reactions with cycloalkynes. Its high hydrophilicity, conferred by sulfonate groups, allows for direct labeling of sensitive biomolecules like proteins, peptides, and nucleic acids in native, purely aqueous conditions and minimizes non-specific binding. With an absorption maximum of 646 nm and an emission maximum of 662 nm , it is an excellent analog of the popular Cy5® dye and is fully compatible with standard fluorescence instrumentation including imagers, plate readers, and microscopes. This reagent is supplied as an easy-to-handle alkaline metal salt powder and is rigorously quality-controlled, with a purity of ≥95% confirmed by HPLC-MS and 1H NMR. Applications include cell imaging, tissue imaging, in vivo imaging, and the labeling of RNA. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C35H43KN6O7S2

Molecular Weight

763.0 g/mol

IUPAC Name

potassium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C35H44N6O7S2.K/c1-34(2)27-23-25(49(43,44)45)16-18-29(27)40(5)31(34)13-8-6-9-14-32-35(3,4)28-24-26(50(46,47)48)17-19-30(28)41(32)22-11-7-10-15-33(42)37-20-12-21-38-39-36;/h6,8-9,13-14,16-19,23-24H,7,10-12,15,20-22H2,1-5H3,(H2-,37,42,43,44,45,46,47,48);/q;+1/p-1

InChI Key

OUOBEWSMOOZRDW-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diSulfo-Cy3 azide involves the incorporation of sulfonated Cy3 into the azide group. The preparation of PEG azide derivative, for instance, involves the reaction of MeO-PEG(2000)-OH with chlorosulfonyl isocyanate in dichloromethane at room temperature . This method can be adapted for the synthesis of diSulfo-Cy3 azide by using appropriate starting materials and reaction conditions.

Industrial Production Methods

Industrial production of diSulfo-Cy3 azide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired specifications .

Mechanism of Action

The mechanism of action of diSulfo-Cy3 azide involves its ability to form stable triazole linkages through Click Chemistry. The azide group reacts with alkynes in the presence of a copper catalyst to form triazole rings, which are highly stable and fluorescent. This property makes diSulfo-Cy3 azide an ideal reagent for labeling and detecting various molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Sulfo-Cyanine5 azide is compared to analogous compounds based on reactivity, solubility, and spectral properties:

Compound Name Reactive Group Excitation/Emission (nm) Extinction Coefficient (L·mol⁻¹·cm⁻¹) Quantum Yield Solubility Molecular Weight Key Applications
This compound Azide (-N3) 649/672 250,000 0.2 Water 762.98 Click chemistry, live-cell imaging
Cyanine5 azide Azide (-N3) ~646/670 ~250,000 ~0.2 Organic ~766 Requires organic solvents
BDP-FL azide Azide (-N3) ~503/512 ~82,000 ~0.8 Organic N/A Short-wavelength imaging
Sulfo-Cyanine3 azide Azide (-N3) ~548/562 ~150,000 ~0.1 Water ~677 Multicolor imaging
Sulfo-Cyanine5 DBCO DBCO 649/672 250,000 0.2 Water ~791 Strain-promoted click chemistry
Sulfo-Cyanine5 NHS ester NHS ester 649/672 250,000 0.2 Water ~792 Amine-group conjugation

Key Advantages Over Competitors

Water Solubility: Unlike non-sulfonated Cyanine5 azide, the sulfonic acid groups enable direct use in aqueous systems, reducing cytotoxicity and simplifying protocols .

Near-Infrared Emission : Longer wavelengths (649/672 nm) minimize background fluorescence in biological samples, enhancing sensitivity in deep-tissue imaging compared to Cyanine3-based dyes .

Click Chemistry Efficiency : The azide group reacts selectively with alkynes (e.g., EdU) under mild conditions, outperforming traditional maleimide-thiol conjugations in specificity .

Stability : Retains fluorescence integrity across pH 4–10, unlike pH-sensitive dyes like fluorescein derivatives .

Limitations

  • Cost: Higher production costs compared to non-sulfonated analogs due to sulfonation steps .
  • Reactivity : Azide-alkyne reactions require copper catalysts, which can be toxic in live-cell studies; alternatives like DBCO-conjugated dyes avoid this but are bulkier .

Biological Activity

Sulfo-Cyanine5 azide is a sulfonated, hydrophilic fluorescent dye that has gained significant attention in biological research due to its unique properties and applications in labeling biomolecules. This compound is particularly notable for its compatibility with Click chemistry, allowing for efficient conjugation to various biomolecules without the need for organic solvents. Its application spans across imaging, diagnostics, and therapeutic contexts, making it a versatile tool in molecular biology.

  • Molecular Formula : C₃₅H₄₃N₆NaO₇S₂
  • Molecular Weight : 746.87 g/mol
  • Solubility : Highly soluble in water due to sulfonate groups, which also reduce fluorescence quenching from dye-dye interactions.

Biological Activity

This compound exhibits several biological activities that make it suitable for various applications:

  • Fluorescent Labeling : It is primarily used for labeling proteins and nucleic acids in aqueous conditions, which is crucial for maintaining the integrity of sensitive biomolecules. The dye's high water solubility facilitates its use in live-cell imaging and other biological assays .
  • Cell Imaging : In studies involving U2OS cells, this compound was successfully utilized to label and image cells expressing specific RNA markers, demonstrating its efficacy in tracking biomolecular interactions within living cells .
  • Theranostic Applications : A study synthesized a bimodal theranostic agent combining Sulfo-Cyanine5 with the chemotherapeutic docetaxel. This conjugate was evaluated for its selectivity towards prostate cancer cell lines based on their PSMA expression levels. Results indicated that the conjugate showed significant fluorescence in PSMA-positive LNCaP cells while exhibiting minimal interaction with PSMA-negative PC-3 cells, highlighting its potential as a targeted imaging agent in cancer therapy .

Case Study 1: Targeted Imaging in Cancer Cells

In a recent investigation, researchers synthesized a conjugate of Sulfo-Cyanine5 and docetaxel to assess its biological activity against prostate cancer cells. The study focused on three cell lines with varying PSMA expression:

  • LNCaP (PSMA++) : Showed intense fluorescence indicating effective uptake of the conjugate.
  • 22Rv1 (PSMA+) : Displayed moderate fluorescence with some cells showing point-concentrated staining.
  • PC-3 (PSMA-) : No fluorescence was detected, confirming the specificity of the conjugate for PSMA-expressing cells.

This study underscores the potential of this compound in developing targeted therapies that leverage specific biomarkers in cancer treatment .

Case Study 2: RNA Imaging

Another study demonstrated the use of this compound for imaging RNA within mammalian cells. The dye was incubated with U2OS cells expressing tRNAIle2-5S fusion RNA, resulting in successful labeling and visualization of RNA molecules. This highlights the dye's utility in studying RNA dynamics and localization within cellular contexts .

Comparative Analysis of Fluorescent Dyes

PropertyThis compoundIndocyanine Green (ICG)
Excitation Wavelength (nm) 640785
Emission Wavelength (nm) 656830
Quantum Yield (%) 280.3
Tissue Penetration (mm) 96
Solubility HighModerate

This table illustrates that this compound offers superior quantum yield and tissue penetration compared to ICG, making it a more effective option for certain imaging applications .

Q & A

Basic Research Questions

Q. How can researchers design experiments using Sulfo-Cyanine5 azide for live-cell imaging while minimizing non-specific binding?

  • Methodological Answer : Incorporate blocking agents (e.g., BSA or inert proteins) during sample preparation to reduce non-specific interactions. Use the PICO framework to structure the experiment:

  • Population : Target biomolecule (e.g., cell-surface protein).
  • Intervention : Conjugation of this compound via click chemistry.
  • Comparison : Control groups without azide-reactive substrates.
  • Outcome : Quantify fluorescence specificity using flow cytometry or confocal microscopy .

Q. What strategies mitigate spectral overlap when using this compound in multi-channel fluorescence imaging?

  • Methodological Answer : Employ spectral unmixing algorithms (e.g., linear unmixing in ImageJ) to distinguish emission spectra. Validate with control experiments using single dyes to establish baseline signals. Reference emission/excitation profiles in Table 1 (see below) .

Q. How should researchers validate the efficiency of this compound conjugation to biomolecules?

  • Methodological Answer : Use mass spectrometry or UV-Vis spectroscopy to confirm dye-to-protein ratios. Include negative controls (e.g., unconjugated samples) to rule out autofluorescence. Report quantitative data in supplementary materials per journal guidelines .

Q. What are the critical factors influencing this compound stability in physiological buffers?

  • Methodological Answer : Test pH sensitivity (pH 6.5–8.5) and temperature stability (4°C vs. 25°C) using absorbance spectra. Include degradation kinetics in Table 2 (see below) and reference stability protocols from prior studies .

Advanced Research Questions

Q. How can this compound be optimized for single-molecule tracking in dynamic cellular processes?

  • Methodological Answer : Integrate pulse-chase experiments with time-lapse microscopy. Use kinetic modeling (e.g., Hidden Markov Models) to analyze trajectory data. Validate with orthogonal techniques like FRAP (Fluorescence Recovery After Photobleaching) .

Q. What methodologies address contradictory data in this compound-based quantification of protein aggregation?

  • Methodological Answer : Apply FINER criteria to evaluate experimental feasibility and relevance:

  • Feasible : Compare aggregation assays (e.g., Thioflavin T vs. This compound).
  • Novel : Use super-resolution microscopy to resolve sub-diffraction aggregates.
  • Ethical : Adhere to biosafety protocols for amyloidogenic samples.
  • Relevant : Cross-validate with biochemical assays (e.g., SDS-PAGE) .

Q. How does this compound perform in multiplexed imaging with emerging near-infrared probes?

  • Methodological Answer : Conduct pairwise compatibility tests with IRDye 800CW or Cy7. Use scoping study frameworks to synthesize existing data on dye interactions. Publish raw spectral data in open-access repositories for community validation .

Q. What computational tools enhance the analysis of this compound’s photobleaching kinetics?

  • Methodological Answer : Implement Monte Carlo simulations to model stochastic photobleaching. Compare empirical data from time-series imaging with simulated decay curves. Share code and datasets via platforms like GitHub or Zenodo .

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